molecular formula C13H12N2O2S B3011507 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1455910-92-5

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B3011507
CAS RN: 1455910-92-5
M. Wt: 260.31
InChI Key: YAEIWACWBXDTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid, also known as MTCA, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs.

Scientific Research Applications

  • Molecular Docking Studies :

    • The study by Reddy et al. (2022) focused on the synthesis and molecular docking of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, derived from 1H-indole-2-carboxylic acids. Molecular docking predicted binding interactions with the target protein EGFR, suggesting applications in drug design and discovery (Reddy et al., 2022).
  • HIV-1 Reverse Transcriptase Inhibition :

    • Meleddu et al. (2016) designed and synthesized derivatives including 2,3-dihydro-1,3-thiazol-2-ylidenehydrazin-1-ylidene-2,3-dihydro-1H-indol-2-ones to study their activity on HIV-1 reverse transcriptase. This research indicates potential for developing new treatments for HIV (Meleddu et al., 2016).
  • Functionalization and Heterocyclization Studies :

    • Velikorodov et al. (2016) investigated the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, leading to the creation of 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives. This study highlights the versatility of these compounds in chemical synthesis (Velikorodov et al., 2016).
  • Synthesis of Heterocyclic γ-Amino Acids :

    • Mathieu et al. (2015) reported a short and versatile chemical route to orthogonally protected 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable as mimics of protein secondary structures, indicating potential in peptide and protein engineering (Mathieu et al., 2015).

properties

IUPAC Name

2-(1-methyl-2,3-dihydroindol-5-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-15-5-4-8-6-9(2-3-11(8)15)12-14-10(7-18-12)13(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEIWACWBXDTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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